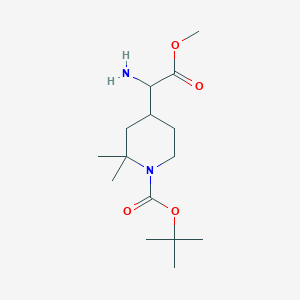

tert-Butyl 4-(1-amino-2-methoxy-2-oxoethyl)-2,2-dimethylpiperidine-1-carboxylate

Description

tert-Butyl 4-(1-amino-2-methoxy-2-oxoethyl)-2,2-dimethylpiperidine-1-carboxylate is a piperidine-derived organic compound featuring a tert-butyl carbamate (Boc) protecting group, a 2,2-dimethylpiperidine ring, and a 1-amino-2-methoxy-2-oxoethyl substituent. This structure confers unique reactivity and stability, making it a valuable intermediate in pharmaceutical synthesis, particularly for peptidomimetics and protease inhibitors. Its molecular formula is C15H26N2O4, with a molecular weight of approximately 298.38 g/mol (inferred from analogs in ). The compound is listed in safety data sheets (SDS) as harmful upon inhalation, skin contact, or ingestion, necessitating careful handling.

Properties

Molecular Formula |

C15H28N2O4 |

|---|---|

Molecular Weight |

300.39 g/mol |

IUPAC Name |

tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)-2,2-dimethylpiperidine-1-carboxylate |

InChI |

InChI=1S/C15H28N2O4/c1-14(2,3)21-13(19)17-8-7-10(9-15(17,4)5)11(16)12(18)20-6/h10-11H,7-9,16H2,1-6H3 |

InChI Key |

OZTHTWBUIFWZES-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(CCN1C(=O)OC(C)(C)C)C(C(=O)OC)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(1-amino-2-methoxy-2-oxoethyl)-2,2-dimethylpiperidine-1-carboxylate typically involves the reaction of tert-butyl 4-(2-oxo-2-methoxyethyl)piperidine-1-carboxylate with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(1-amino-2-methoxy-2-oxoethyl)-2,2-dimethylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in pharmaceutical synthesis and other chemical applications .

Scientific Research Applications

Antitumor Activity

Research indicates that compounds related to piperidine derivatives, including tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)-2,2-dimethylpiperidine-1-carboxylate, show promise as antitumor agents. A study highlighted the synthesis of piperidine-based compounds that demonstrated significant cytotoxic effects against various cancer cell lines. This class of compounds is being investigated for their ability to inhibit tumor growth through different mechanisms, including apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Similar piperidine derivatives have been evaluated for their efficacy against bacterial and fungal pathogens. For instance, studies have reported the synthesis of piperidine derivatives that exhibited potent antimicrobial activities against strains such as Xanthomonas axonopodis and Ralstonia solanacearum . The exploration of this compound in this context could lead to the development of new antimicrobial agents.

Structure-Activity Relationship (SAR)

The structure of this compound allows for modifications that can enhance its biological activity. Understanding the SAR is crucial for optimizing the compound's efficacy and reducing potential side effects. Research has shown that variations in the piperidine ring and substituents can significantly influence the pharmacological properties of these compounds .

Case Study 1: Anticancer Screening

A recent study focused on a series of piperidine derivatives, including those structurally similar to this compound. These compounds were screened against breast cancer cell lines MCF-7 and MDA-MB-231. Results indicated that specific modifications to the piperidine structure led to enhanced cytotoxicity and improved therapeutic indices when used in combination with conventional chemotherapeutics like doxorubicin .

Case Study 2: Antimicrobial Efficacy

Another study evaluated a library of piperidine derivatives for antimicrobial activity. Compounds were tested against various pathogens, revealing that modifications in the side chains significantly affected their potency against both Gram-positive and Gram-negative bacteria. The findings suggest that this compound could be a candidate for further development as an antimicrobial agent .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(1-amino-2-methoxy-2-oxoethyl)-2,2-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Piperidine Derivatives

Physicochemical Properties

- Solubility: The target compound’s amino and ester groups likely confer moderate polarity, with solubility in THF or DCM (common in Boc-protected intermediates). In contrast, the hydroxy derivative (CAS 1502162-73-3) exhibits higher aqueous solubility due to hydrogen-bonding capacity.

- Stability : The 2,2-dimethyl group in the target compound reduces ring puckering, enhancing conformational rigidity compared to unsubstituted piperidines.

Research Findings and Industrial Relevance

- Crystallography : Structural analysis of similar compounds (e.g., hydroxy derivatives) relies on SHELX software for refinement (), with WinGX/ORTEP aiding visualization ().

- Safety and Handling : The target compound’s hazards align with other Boc-protected amines, requiring standard PPE and ventilation.

- Market Status : Discontinued commercial availability () suggests niche use or replacement by more stable analogs (e.g., CAS 2387585-53-5).

Biological Activity

tert-Butyl 4-(1-amino-2-methoxy-2-oxoethyl)-2,2-dimethylpiperidine-1-carboxylate (CAS No. 177948-33-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.

The chemical structure of the compound can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₈N₂O₄ |

| Molecular Weight | 218.25 g/mol |

| CAS Number | 177948-33-3 |

| Purity | 95% |

| Solubility | High |

Biological Activity

The biological activity of this compound has been investigated in various contexts:

Anticancer Activity

Research has indicated that this compound exhibits anticancer properties . In vitro studies have shown that it can inhibit the growth of several cancer cell lines. The IC50 values , which indicate the concentration required for 50% inhibition of cell growth, are critical for assessing its effectiveness.

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 | 3.7 |

| MCF7 | 4.0 |

| A549 | 5.5 |

These findings suggest that the compound may act similarly to established anticancer agents such as doxorubicin and etoposide, although further studies are needed to elucidate its specific mechanisms of action and potential side effects .

Antioxidant Activity

In addition to its anticancer effects, this compound has demonstrated antioxidant activity . This was evaluated using assays such as DPPH and FRAP, which measure the ability of a compound to scavenge free radicals and reduce oxidative stress in cells. The results indicate a significant capacity for reducing oxidative stress, which is beneficial in preventing cellular damage associated with cancer progression .

Antibacterial Activity

The compound has also been tested for antibacterial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined to assess its effectiveness:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Enterococcus faecalis | 8 |

While some derivatives showed moderate antibacterial activity, further optimization may enhance their efficacy against resistant strains .

Case Studies

Several studies have focused on the synthesis and evaluation of tert-butyl derivatives with varying substituents to enhance biological activity. For example, a study explored the impact of different methoxy substitutions on anticancer efficacy and found that specific configurations significantly improved activity against breast cancer cell lines .

Molecular Docking Studies

Molecular docking analyses have been employed to predict how this compound interacts with target proteins involved in cancer progression. These studies suggest that the compound binds effectively to key enzymes and receptors, potentially leading to its observed biological effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.